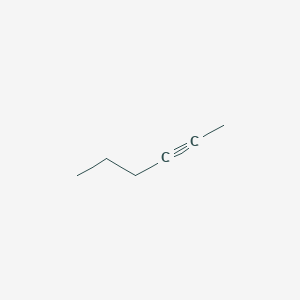

2-Hexyne

Beschreibung

Significance in Organic Chemistry and Synthesis

In organic chemistry, 2-hexyne serves as a versatile building block and reagent for the synthesis of more complex organic molecules. guidechem.com Its triple bond can undergo various reactions, including addition and substitution reactions, allowing for the introduction of alkyne functionalities into different chemical structures. guidechem.com

One significant application is in hydrogenation reactions. This compound can be selectively hydrogenated to produce cis-2-hexene or fully hydrogenated to hexane, depending on the catalyst and reaction conditions employed. wikipedia.org Research has explored the use of palladium (Pd) catalysts, with some studies demonstrating high selectivity (up to 88%) for cis-2-hexene using Pd catalysts modified with ionic liquids. researchgate.net This stereoselective hydrogenation is crucial for synthesizing specific alkene isomers. The mechanism typically involves the adsorption of this compound onto the catalyst surface followed by the addition of hydrogen atoms to the triple bond.

Another reaction involving this compound is its hydration in the presence of strong acids like sulfuric acid, which can yield 2-hexanone. wikipedia.org However, this reaction can also lead to polymerization under certain conditions. wikipedia.org Additionally, this compound can participate in reactions with halogens, such as bromine, undergoing addition to the triple bond. Treatment with one equivalent of bromine yields a dibromoalkene, while two equivalents result in a tetrabromoalkane. vaia.com

The synthesis of this compound itself can be achieved through various methods, including the dehydrohalogenation of vicinal dihalides, a two-step elimination process involving the removal of hydrogen halides.

Role in Materials Science and Polymer Chemistry

This compound plays a role in materials science and polymer chemistry due to its ability to undergo polymerization. Under heat and pressure, this compound can polymerize to form linear oligomers and polymers. wikipedia.org This property is utilized in the development of new polymeric materials. ontosight.ai

Specific catalysts can accelerate the polymerization process. For instance, a mixture of molybdenum pentachloride (MoCl₅) and tetraphenyl tin (Ph₄Sn) has been shown to catalyze the polymerization of this compound, yielding high molecular weight polymers. epa.gov Similarly, a mixture of tungsten hexachloride (WCl₆) and Ph₄Sn can also polymerize this compound. epa.gov Notably, traditional Ziegler-Natta catalysts are reported to be ineffective for this compound polymerization due to steric hindrance around the triple bond. wikipedia.org The resulting poly(this compound) materials have been described as white solids soluble in nonpolar solvents, capable of forming sturdy films when cast from solution. epa.gov

Research in polymer chemistry explores the precise engineering of macromolecules, including the synthesis of novel monomers and polymers with controlled structures and properties. uni-halle.de While this compound is a specific example, the study of alkyne polymerization contributes to the broader understanding and development of polymers with unique characteristics.

Applications in Fine Chemical and Pharmaceutical Industries

This compound and its derivatives find applications in the fine chemical and pharmaceutical industries, primarily as intermediates in the synthesis of more complex molecules. guidechem.comontosight.ai The fine chemical industry focuses on producing pure, complex substances in relatively low volumes for use in specialized applications, including pharmaceuticals and agrochemicals. mdpi.com

The reactivity of this compound allows for transformations that yield valuable products relevant to drug discovery and development. For example, research has investigated the potential therapeutic properties of compounds derived from this compound. Studies have explored the anticancer properties of synthesized derivatives, such as (R), (S), and (R/S)-2-hexyne-14-diol, which showed varying effectiveness against different tumor cell lines in research settings. These derivatives are believed to exert cytotoxic effects through mechanisms like inducing apoptosis and producing reactive oxygen species in cancer cells.

Catalysis plays a vital role in the synthesis of complex molecules in the pharmaceutical industry, enabling selective transformations and the efficient production of intermediates. oatext.comoatext.com this compound's participation in catalyzed reactions, such as stereoselective hydrogenation, highlights its utility in producing specific isomers required for pharmaceutical synthesis. researchgate.net The development of new catalytic methods, including the use of heterogeneous catalysts and visible light photocatalysis, is an ongoing area of research aimed at improving the efficiency and sustainability of fine chemical and pharmaceutical production. mdpi.comacs.orgresearchgate.net

While this compound itself may not be a final pharmaceutical product, its role as a reactive intermediate in the synthesis of potentially bioactive compounds underscores its significance in academic research relevant to the pharmaceutical industry.

Data Table: Select Research Findings Related to this compound Reactions

| Reaction Type | Reactant(s) | Catalyst/Conditions | Major Product(s) | Selectivity/Yield (if specified) | Source |

| Hydrogenation | This compound, H₂ | Pd with ionic liquid ([BMPL][DCA]) on SiO₂ | cis-2-hexene | Up to 88% (at full conversion) | researchgate.net |

| Hydrogenation | This compound, H₂ | Pd-based catalysts | Hexane | - | |

| Hydration | This compound, H₂O | Strong sulfuric acid | 2-Hexanone | - (Polymerization can occur) | wikipedia.org |

| Addition | This compound, Br₂ (1 equiv) | - | Dibromoalkene | - | vaia.com |

| Addition | This compound, Br₂ (2 equiv) | - | Tetrabromoalkane | - | vaia.com |

| Polymerization | This compound | MoCl₅·Ph₄Sn | Poly(this compound) | High yield, High molecular weight | epa.gov |

| Polymerization | This compound | WCl₆·Ph₄Sn | Poly(this compound) | Moderate molecular weight | epa.gov |

| Formation of complex | This compound, (TTP)Ti | - | (TTP)Ti(η²-3-hexyne) complex | - | acs.org |

Eigenschaften

IUPAC Name |

hex-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-3-5-6-4-2/h3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELUCTCJOARQQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

42121-00-6 | |

| Record name | 2-Hexyne, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42121-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9074725 | |

| Record name | 2-Hexyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 2-Hexyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19610 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

764-35-2 | |

| Record name | 2-Hexyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-2-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC0WA2IXU7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2-hexyne

Dehydrohalogenation Approaches

Dehydrohalogenation is a fundamental method for introducing unsaturation into organic molecules through the removal of hydrogen halide (HX). This approach is widely employed in the synthesis of alkynes, including 2-hexyne, typically involving the elimination of two molecules of HX from a suitable halogenated precursor. byjus.comlibretexts.org

From Vicinal Dihalides (e.g., 2,3-dibromohexane)

Vicinal dihalides, characterized by halogen atoms on adjacent carbon atoms, are common starting materials for alkyne synthesis via double dehydrohalogenation. byjus.comyoutube.com The conversion of a vicinal dihalide like 2,3-dibromohexane to this compound involves the sequential removal of two molecules of hydrogen bromide.

The dehydrohalogenation of vicinal dihalides typically proceeds through an E2 elimination mechanism, facilitated by a strong base. libretexts.org In the case of 2,3-dibromohexane, the reaction involves two successive E2 steps. The first elimination removes a hydrogen and a bromine atom from adjacent carbons, leading to the formation of a vinylic halide intermediate (a haloalkene). byjus.comlibretexts.org The second elimination step, also base-induced, removes the remaining hydrogen and bromine from the vinylic halide, resulting in the formation of the alkyne triple bond. byjus.comlibretexts.org

Strong bases are required to effect this double elimination. Sodium amide (NaNH₂) in liquid ammonia (NH₃) is a commonly used strong base for this transformation. libretexts.orgpearson.com The reaction is often conducted at low temperatures, typically between -40°C and -78°C, to minimize side reactions such as polymerization of the alkyne product.

R-CHBr-CHBr-R' + 2 Base → R-C≡C-R' + 2 H-Base + 2 Br⁻

For the synthesis of this compound from 2,3-dibromohexane:

CH₃CH₂CHBrCHBrCH₃ + 2 NaNH₂ → CH₃CH₂C≡CCH₃ + 2 NH₃ + 2 NaBr

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Temperature plays a significant role; conducting the reaction at low temperatures (-40°C to -78°C) is essential to suppress undesirable side reactions, particularly the polymerization of the alkyne product.

The concentration and strength of the base are also critical factors. Strong bases like sodium amide are necessary to drive the double elimination to completion. libretexts.orgpearson.com Using an appropriate amount of base, typically at least two equivalents per molecule of vicinal dihalide, is necessary for the removal of both hydrogen halide molecules. libretexts.orggoogle.com Some sources suggest using excess strong base, such as 2.5 equivalents of NaNH₂, to maximize HX elimination.

Research findings highlight the impact of base concentration and reaction time on the efficiency of dehydrohalogenation. For instance, using 2.5 equivalents of NaNH₂ over 4-6 hours is suggested to maximize HX elimination and prevent over-dehalogenation.

Reaction Mechanism and Conditions

From Dihaloalkenes

Alkynes can also be synthesized from dihaloalkenes through dehydrohalogenation. This route involves the removal of two hydrogen halide molecules from a dihaloalkene, which already contains a carbon-carbon double bond and two halogen atoms. Similar to the dehydrohalogenation of vicinal dihalides, this process typically requires a strong base to facilitate the elimination reactions and form the alkyne triple bond. google.com The specific conditions and bases used would depend on the structure of the dihaloalkene and the desired alkyne product.

Catalytic Synthesis Routes

Catalytic methods offer alternative pathways for the synthesis of alkynes, often providing advantages in terms of selectivity and efficiency.

Catalytic Dehydrogenation of Hexane

Industrial-scale production of alkynes can involve the catalytic dehydrogenation of alkanes. For this compound, this route would involve the removal of hydrogen molecules from hexane to form the triple bond. This process typically requires specific catalyst systems to facilitate the reaction and control the position of the triple bond.

Palladium (Pd) and nickel (Ni) catalysts supported on materials like silica (SiO₂) or alumina (Al₂O₃) are commonly used in catalytic dehydrogenation processes. Palladium-based systems have demonstrated superior activity in some dehydrogenation reactions. The catalytic dehydrogenation of hexane to produce this compound involves complex reaction pathways and requires careful control of reaction conditions, including temperature and pressure, to favor alkyne formation over other products like alkenes or cracking products. While the search results mention catalytic dehydrogenation of hexane to hexene isomers chpc.ac.za, the direct catalytic dehydrogenation of hexane specifically to this compound is indicated as an industrial-scale production method utilizing Pd and Ni catalysts.

Data on specific yields and conditions for the direct catalytic dehydrogenation of hexane to this compound from the search results are limited, with more focus on the hydrogenation of hexynes to hexenes. However, the principle involves the removal of hydrogen atoms from the hexane chain to generate the carbon-carbon triple bond.

Here is an interactive table summarizing some key conditions and outcomes discussed for dehydrohalogenation:

| Starting Material | Base | Solvent | Temperature (°C) | Product | Notes | Source |

| 2,3-dibromohexane | NaNH₂ | Liquid NH₃ | -40 to -78 | This compound | Suppresses polymerization | |

| 2,3-dibromohexane | 2.5 eq NaNH₂ | Not specified | Not specified | This compound | Maximizes HX elimination (4-6 hours) | |

| Vicinal dihalides | Strong base | Not specified | High temperature | Alkyne | Favors E2 mechanism | libretexts.org |

| Vicinal dihalides | NaNH₂ | Liquid NH₃ | Not specified | Alkyne | Commonly used strong base | libretexts.org |

Alkyne Metathesis

Alkyne metathesis is a powerful tool for the construction of new carbon-carbon triple bonds through the redistribution of alkyne fragments. While general alkyne metathesis is a known reaction class, specific detailed research findings focusing solely on the synthesis of this compound via the direct metathesis of smaller alkynes were not prominently found in the immediate search results. This method typically involves transition metal catalysts, such as those based on molybdenum or tungsten.

Cross-Coupling Reactions (e.g., Sonogashira Coupling)

Cross-coupling reactions, such as the Sonogashira coupling, are widely used for forming carbon-carbon bonds, including those involving alkynes. The Sonogashira coupling typically involves the coupling of a terminal alkyne with an aryl or vinyl halide catalyzed by palladium and copper complexes. While this method is highly versatile for synthesizing substituted alkynes, a direct application specifically detailing the synthesis of this compound from readily available starting materials via Sonogashira coupling was not a primary focus of the search results. However, the general principle of coupling a terminal alkyne with an alkyl halide could, in theory, be applied if appropriate precursors were used, although alkyl halides are less reactive in Sonogashira couplings compared to aryl or vinyl halides.

From Acetylene and Alkyl Halides

A common strategy for synthesizing alkynes, including internal alkynes like this compound, involves starting from acetylene and sequentially adding alkyl groups. This approach often utilizes the acidity of the terminal hydrogen in acetylene and other terminal alkynes.

The synthesis of this compound from acetylene and alkyl halides typically involves a sequence of deprotonation and alkylation steps. brainly.combrainly.comaskfilo.comchegg.comlibretexts.org

Hydrohalogenation of acetylene involves the addition of a hydrogen halide (like HBr) across the triple bond. This reaction typically follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogens, and the halogen adds to the carbon with fewer hydrogens. melscience.comuomustansiriyah.edu.iqmasterorganicchemistry.com For acetylene, the initial addition of HBr would yield bromoethene. brainly.com A second addition of HBr would lead to 1,1-dibromoethane. However, this step is generally not a direct route to building the carbon chain required for this compound.

Terminal alkynes have a relatively acidic proton that can be removed by a strong base, such as sodium amide (NaNH₂), to form a nucleophilic acetylide anion. brainly.comchegg.comutexas.edubccollege.ac.in This acetylide anion can then react with an alkyl halide in an S₂ reaction to form a new carbon-carbon bond and extend the carbon chain. brainly.comlibretexts.orgutexas.edubccollege.ac.in

To synthesize this compound from acetylene using this method, acetylene is first treated with a strong base like sodium amide to form sodium acetylide. chegg.combccollege.ac.in This acetylide is then reacted with an alkyl halide, such as ethyl iodide (CH₃CH₂I) or ethyl bromide (CH₃CH₂Br), to add a two-carbon unit. brainly.combrainly.comvaia.com This yields a terminal alkyne, specifically 1-butyne. brainly.com

The resulting terminal alkyne (1-butyne) still has an acidic proton. It can be deprotonated again with a strong base like sodium amide. brainly.combrainly.com The resulting acetylide anion of 1-butyne is then reacted with another alkyl halide, such as methyl iodide (CH₃I), to add a one-carbon unit. brainly.combrainly.com This second alkylation step forms the internal alkyne, this compound. brainly.combrainly.com

A possible sequence is:

Acetylene + NaNH₂ → Sodium acetylide

Sodium acetylide + CH₃CH₂X (Ethyl halide) → 1-Butyne

1-Butyne + NaNH₂ → Sodium butynide

Sodium butynide + CH₃X (Methyl halide) → this compound

Alternatively, the order of alkylation can be reversed:

Acetylene + NaNH₂ → Sodium acetylide

Sodium acetylide + CH₃X (Methyl halide) → Propyne

Propyne + NaNH₂ → Sodium propynide

Sodium propynide + CH₃CH₂X (Ethyl halide) → this compound

This method is generally effective for synthesizing terminal and internal alkynes, but the alkylation step is most efficient with methyl or primary alkyl halides due to the potential for elimination reactions with secondary or tertiary halides. libretexts.orgutexas.edu

While the hydrogenation of alkynes typically leads to alkenes or alkanes, the context of "Hydrogenation of 1-Hexyne Derivatives" within a synthesis route to this compound suggests a potential isomerization or rearrangement step rather than a direct hydrogenation to reduce the triple bond. However, the provided search results primarily discuss the hydrogenation of alkynes to alkenes or alkanes, including the selective hydrogenation of this compound to cis-2-hexene wikipedia.org, and the preparation of 1-hexyne from 1,2-dibromohexane via dehydrohalogenation utexas.edu. There is mention of synthesizing this compound from 1-heptyne by hydrogenation in one source, but this appears to be a misstatement within the source's explanation of a different synthesis brainly.com. Isomerization of terminal alkynes to internal alkynes can be achieved using various catalytic systems, but specific details on the hydrogenation of 1-hexyne derivatives directly yielding this compound through a hydrogenation-based mechanism were not clearly found in the search results.

Alkylation with Sodium Amide

Advanced Synthetic Strategies

Advanced synthetic strategies for this compound could involve more complex catalytic systems or novel reaction pathways. While the search results touched upon general alkyne synthesis methods like metathesis and cross-coupling, and mentioned the use of alkynes as building blocks in the synthesis of complex molecules ontosight.ai, detailed information on advanced, specific strategies for synthesizing this compound beyond the more common alkylation of acetylides was not extensively provided. Research in this area might explore alternative catalytic methods, flow chemistry techniques, or the use of specialized reagents to achieve higher efficiency, selectivity, or sustainability in this compound production.

Flow Chemistry Approaches

Flow chemistry involves conducting chemical reactions in a continuous stream, often within microreactors or packed bed reactors. This technique offers advantages such as improved reaction control, heat transfer, and safety, particularly for reactions involving hazardous or energetic intermediates. researchgate.net While the search results discuss flow chemistry in the context of other reactions, such as biocatalytic oxidation or cross-coupling reactions researchgate.netresearchgate.netacs.org, a specific detailed flow chemistry protocol solely for the synthesis of this compound was not found. However, the alkylation of terminal alkynes, a known route to this compound, could potentially be adapted to a continuous flow system to enhance efficiency and scalability.

Reaction Mechanisms and Catalysis Involving 2-hexyne

Hydrogenation Reactions

Hydrogenation of 2-hexyne can result in two primary products: the partially hydrogenated 2-hexene (either cis or trans isomer) or the fully hydrogenated hexane. The degree of hydrogenation and the stereochemical outcome are largely controlled by the choice of catalyst.

Selective Hydrogenation to cis-2-Hexene

The selective hydrogenation of this compound to cis-2-hexene is a particularly important transformation, as cis-alkenes are valuable intermediates in the production of fine chemicals and pharmaceuticals. Achieving high selectivity for the cis isomer while minimizing over-hydrogenation to hexane and isomerization to the trans alkene or other hexene isomers is a key challenge.

Palladium-based catalysts are widely used for the hydrogenation of alkynes. The traditional method for selectively producing cis-alkenes involves the use of Lindlar's catalyst. Lindlar's catalyst is typically composed of palladium supported on calcium carbonate (Pd/CaCO₃) poisoned with lead compounds (like lead acetate) and often treated with an amine such as quinoline. masterorganicchemistry.comlibretexts.org The poisoning agents reduce the activity of the palladium, preventing the complete hydrogenation of the alkene to the alkane and promoting the desired semi-hydrogenation. masterorganicchemistry.comlibretexts.org The hydrogenation on the surface of the catalyst occurs in a syn addition manner, leading to the formation of the cis isomer. masterorganicchemistry.comdoubtnut.com

However, the toxicity of lead in Lindlar's catalyst has driven the development of lead-free alternatives. Various approaches have been explored, including modifying palladium nanoparticles with organic compounds such as amines, thiols, or phosphates. researchgate.net These modifiers can control the adsorption kinetics of the reactants and products on the palladium surface, enhancing alkene selectivity. researchgate.net Other alternatives include palladium supported on barium sulfate (Pd/BaSO₄) with quinoline, and nickel boride (Ni₂B). masterorganicchemistry.com Bimetallic catalysts, such as those incorporating palladium and a second metal like nickel or bismuth, have also shown comparable performance to Lindlar catalysts in hexyne hydrogenation. rsc.orgrsc.org Palladium-gold bimetallic catalysts, specifically, have demonstrated high selectivity for alkene production, even at high conversions, by reducing hexane formation. osti.govescholarship.org

Ionic liquids (ILs) have emerged as promising media and modifiers in the catalytic hydrogenation of alkynes, offering advantages in terms of selectivity and catalyst stability. researchgate.netrsc.orgresearchgate.net When used in conjunction with supported palladium catalysts, ionic liquids can form a layer on the catalyst surface, a concept known as Solid Catalyst with an Ionic Liquid Layer (SCILL). researchgate.netresearchgate.net This ionic liquid layer can influence the reaction in several ways. researchgate.net

Firstly, the ionic liquid can exert a "physical-solvent effect" by having different solubilities for the alkyne reactant, alkene intermediate, and alkane product. researchgate.net This differential solubility can favor the dissolution and diffusion of the alkyne to the catalytic sites while hindering the readsorption and further hydrogenation or isomerization of the desired alkene product. rsc.orgrsc.org

Secondly, the ionic liquid can have a "ligand effect," influencing the electronic properties of the active metal centers. researchgate.net This can alter the interaction between the catalyst surface and the reactants/intermediates, thereby affecting the reaction pathway and selectivity. researchgate.net

Studies on the hydrogenation of this compound using SCILL systems have shown significant improvements in the yield and selectivity of cis-2-hexene compared to catalysts without an ionic liquid layer. rsc.orgrsc.org For instance, a Pd/SiO₂ catalyst modified with the ionic liquid [BMPL][DCA] achieved an excellent yield of 88% of cis-2-hexene at full conversion, outperforming traditional Lindlar catalysts and supported colloidal palladium. researchgate.netrsc.orgrsc.org This system effectively suppressed the isomerization and over-hydrogenation of the formed cis-2-hexene. rsc.orgrsc.org The amount and type of ionic liquid used can significantly impact the selectivity and yield. rsc.orgrsc.org

Mechanistic studies of this compound hydrogenation on heterogeneous palladium catalysts provide insights into the reaction pathways and the factors governing selectivity. The hydrogenation typically proceeds via the adsorption of this compound onto the catalyst surface, followed by the sequential addition of hydrogen atoms to the triple bond.

On bulk palladium catalysts, alkynes generally adsorb more strongly than alkenes. escholarship.org This strong adsorption of the alkyne initially favors its hydrogenation. However, as the alkyne concentration decreases, the alkene product can readsorb onto the catalyst surface and undergo further hydrogenation to the alkane or isomerization. rsc.orgrsc.orgescholarship.org

The selectivity towards the cis alkene is attributed to the syn addition of hydrogen, where both hydrogen atoms add to the same face of the triple bond. The surface structure of the palladium catalyst and the presence of modifiers or support materials can influence the adsorption orientation of the alkyne and the availability of hydrogen atoms on the surface, thereby affecting the stereochemical outcome.

In dilute palladium-in-gold alloy catalysts, the mechanism of selective hydrogenation differs from that on bulk palladium. escholarship.org On these dilute alloys, the dissociation of hydrogen molecules on the single-atom palladium sites and the subsequent spillover of hydrogen onto the gold support can be rate-limiting steps. acs.org This mechanism, combined with the weaker binding of hydrocarbon intermediates on the dilute alloy surface compared to bulk palladium, contributes to the high selectivity for alkene formation and suppressed over-hydrogenation. escholarship.orgacs.org

Preventing the over-hydrogenation of cis-2-hexene to hexane and its isomerization to trans-2-hexene or other hexene isomers is crucial for achieving high yields of the desired product. rsc.orgrsc.org Several strategies are employed to address these issues:

Catalyst Modification: As discussed, poisoning agents in Lindlar catalysts masterorganicchemistry.comlibretexts.org, organic modifiers on palladium nanoparticles researchgate.net, and the use of ionic liquid layers in SCILL systems rsc.orgrsc.org are effective in reducing the activity of the catalyst towards the hydrogenation and isomerization of alkenes. These modifications can weaken the adsorption of the alkene product on the catalyst surface, allowing it to desorb before further reaction occurs. rsc.orgrsc.org

Bimetallic Catalysts: Incorporating a second metal, such as gold, with palladium has been shown to reduce the formation of hexane during hydrogenation. osti.govescholarship.org This is attributed to a decrease in the binding strength of the alkene on the diluted palladium sites, which prevents its over-hydrogenation. osti.govescholarship.org

Reaction Conditions: Controlling reaction parameters such as hydrogen pressure, temperature, and reaction time can also influence selectivity. Lower hydrogen pressure and shorter reaction times generally favor the formation of the alkene over the alkane.

Isomerization of the cis-2-hexene product can occur through a separate mechanism, often catalyzed by acidic sites or certain metal centers. researchgate.net The design of selective catalysts aims to minimize these isomerization pathways. For example, the use of ionic liquids in SCILL systems has been shown to largely prevent the isomerization of cis-2-hexene. rsc.orgrsc.org

Mechanistic Investigations of Heterogeneous Palladium Catalysis

Role of Catalyst Surface and Adsorption Phenomena (e.g., Ru(001))

The interaction of alkynes, including this compound, with metal surfaces is a critical aspect of heterogeneous catalysis. Adsorption of molecules onto metallic surfaces can occur through physisorption, involving weak van der Waals interactions, or chemisorption, which involves the formation of chemical bonds between the molecule and the surface. uvm.edu Chemisorption often leads to changes in the structural integrity of the adsorbed molecule. uvm.edu

Studies investigating the adsorption and reaction of alkynes on metal surfaces, such as Ruthenium (Ru(001)), provide insights into the mechanisms of surface-catalyzed reactions. The decomposition of this compound on a clean Ru(001) surface under ultra-high vacuum conditions has been studied using techniques like reflection-absorption infrared spectroscopy (RAIRS). researchgate.netcienciavitae.pt The adsorption temperature influences the decomposition pathway. For instance, when 3-hexyne (an isomer of this compound) is adsorbed on Ru(0001) at low temperatures (below ~200 K) as a di-σ/π complex and subsequently heated, it decomposes into an adsorbed acetylenic species and other fragments. acs.org If adsorption occurs at higher temperatures (above ~220 K), the triple bond can break first, leading to the formation of different surface species like propylidyne and/or ethylidyne. acs.org

The surface structure of the catalyst plays a significant role in determining the adsorption behavior and subsequent reactivity of alkynes. Low-coordination sites on polycrystalline copper foils, for example, can stabilize alkenes, allowing them to dehydrogenate to form corresponding alkynes. conicet.gov.ar This highlights how the specific sites on a catalyst surface can influence reaction pathways.

The binding strength between the reactant molecule and the catalyst surface is crucial for efficient catalysis. osti.gov For instance, in the selective hydrogenation of this compound on Au@Pd core@shell nanoparticles, strong binding between the alkyne and the Pd surface can lead to catalyst poisoning, reducing activity. osti.gov A balance in binding interaction is necessary for designing effective catalysts. osti.gov

Addition Reactions

Alkynes readily undergo addition reactions across their triple bond, similar to alkenes, but with the potential for two successive additions due to the presence of two pi bonds. libretexts.orglumenlearning.comopenstax.orgmasterorganicchemistry.com

Electrophilic addition of hydrogen halides (HX) and halogens (X₂) to alkynes are fundamental reactions. libretexts.orglumenlearning.comopenstax.orglibretexts.org These reactions often proceed in a manner analogous to the addition to alkenes. libretexts.orglumenlearning.comlibretexts.org

The regiochemistry of electrophilic addition to unsymmetrical alkynes generally follows Markovnikov's rule. libretexts.orglumenlearning.comopenstax.orglibretexts.orglumenlearning.com This rule states that in the addition of HX to an unsymmetrical alkyne, the hydrogen atom adds to the carbon atom of the triple bond that has the greater number of hydrogen atoms, while the halogen (or the electrophilic part of the reagent) adds to the carbon with fewer hydrogen atoms. lumenlearning.com For internal alkynes like this compound, where both carbons of the triple bond are substituted with alkyl groups, the application of Markovnikov's rule depends on the specific substitution pattern and can lead to different regiochemical outcomes if the alkyne is not symmetrical. chemistrysteps.com

While the mechanism for electrophilic addition to alkynes is analogous to that of alkenes, it involves the formation of vinyl cation intermediates. libretexts.orglumenlearning.comopenstax.org A vinyl cation is a carbocation where the positive charge is located on a vinylic carbon (a carbon that is part of a carbon-carbon double bond). libretexts.orgmsu.edu These vinyl cations are generally less stable than alkyl carbocations formed during alkene additions. libretexts.orgmsu.edu The instability of vinyl cations means that in many cases, a free vinyl cation may not be a true intermediate; instead, the reaction might proceed through a more complex transition state or a π-complex where the electrophile interacts with the alkyne's pi system, developing a partial positive charge on the carbon atoms. lumenlearning.comlibretexts.org However, vinyl cations can be generated and utilized in certain reactions, such as intramolecular hydroarylation of alkynes. nih.gov

The stereochemistry of electrophilic addition to alkynes can vary. While anti addition is often observed, leading to trans or (E)-dihaloalkenes in the case of halogenation, the stereochemical outcome can be influenced by the reaction conditions and the alkyne structure. libretexts.orglumenlearning.comopenstax.orglibretexts.org For internal alkynes, the addition of HX can lead to haloalkenes, and the double bonds formed tend to have Z stereochemistry, although this is not always the case. libretexts.org For example, the reaction of 3-hexyne with hydrogen chloride in acetic acid has been reported to form (Z)-3-chloro-3-hexene. openstax.org

Hydrosilylation is an addition reaction where a silicon-hydrogen bond (Si-H) adds across an unsaturated bond, such as the triple bond in alkynes, forming vinylsilanes. rsc.orgmdpi.com This reaction is typically catalyzed by transition metals, including platinum, rhodium, ruthenium, nickel, cobalt, and iridium complexes. mdpi.commdpi.com Hydrosilylation of alkynes is a valuable method for synthesizing vinylsilanes, which are versatile intermediates in organic synthesis.

The regioselectivity and stereoselectivity of alkyne hydrosilylation are highly dependent on the catalyst used. mdpi.comresearchgate.net For terminal alkynes, hydrosilylation can yield α-vinylsilanes or β-vinylsilanes (either cis or trans isomers). mdpi.com For internal alkynes like this compound, hydrosilylation can potentially yield different trisubstituted vinylsilane isomers.

Ruthenium-based catalysts, such as [Cp*Ru(MeCN)₃]PF₆, have shown effectiveness in catalyzing the hydrosilylation of internal alkynes, leading to the exclusive formation of (Z)-vinylsilanes through a trans addition process. nih.gov This observed selectivity is robust across a range of internal alkynes. nih.gov

Classical platinum catalysis often favors cis addition, leading to (E)-vinylsilanes, and ligand tuning can enhance regioselectivity. nih.gov Rhodium-based catalysts can also be used, with some favoring the formation of β-(Z) isomers in the hydrosilylation of aliphatic alkynes. mdpi.com

Hydrosilylation

Regio- and Stereoselective Outcomes (e.g., β-(Z)-selectivity)

The addition of reagents to unsymmetrical internal alkynes like this compound can lead to mixtures of regioisomers if the addition is not selective. For instance, in the reaction of trimethylsilyl trifluoromethanesulfonate (TMSOTf) with this compound, a statistical mixture of regioisomers was observed, although the reaction showed high levels of stereoselectivity (85:15) favoring the E isomer. anu.edu.au

In hydrosilylation reactions of alkynes, the addition of a Si-H bond across the triple bond can result in different vinylsilane isomers depending on the regiochemistry (Markovnikov or anti-Markovnikov) and stereochemistry (syn or anti addition). Rhodium(I) catalysts have been shown to influence the regio- and stereoselectivity of these reactions. rsc.org Some rhodium(I) catalysts based on N,O-functionalized N-heterocyclic carbene (NHC) ligands have demonstrated β-(Z) selectivity in the hydrosilylation of terminal alkynes like 1-hexyne. rsc.org This contrasts with related rhodium(I) catalysts that show β-(E) selectivity. rsc.org

Rhodium(I) Catalysis

Rhodium(I) complexes are known to catalyze various reactions involving alkynes, including hydrosilylation and hydroformylation. rsc.orgresearchgate.netacs.org In hydrosilylation, rhodium(I) catalysts can effectively promote the addition of silanes to alkynes, leading to the formation of vinylsilanes. rsc.org The type of ligands coordinated to the rhodium center plays a crucial role in determining the activity and selectivity of the catalyst. rsc.orgacs.org For example, rhodium(I) compounds based on N,O-functionalized NHC ligands have been investigated for their catalytic performance in the hydrosilylation of alkynes. rsc.org

Rhodium catalysts are also widely used in the hydroformylation of alkenes and alkynes, which involves the addition of carbon monoxide and hydrogen to form aldehydes. researchgate.netacs.orgrsc.org While much of the research in hydroformylation focuses on alkenes, rhodium catalysis is also applicable to alkynes. researchgate.net

Mechanistic Studies (e.g., Si-H oxidative addition)

Mechanistic studies are essential for understanding how catalysts function and for designing more efficient and selective catalytic systems. In transition metal-catalyzed hydrosilylation, a key step in the mechanism is the oxidative addition of the metal to the Si-H bond of the hydrosilane. mdpi.comrsc.orgtum.de This involves the insertion of the metal into the Si-H bond, forming a metal-silyl hydride species. rsc.org

For rhodium-catalyzed hydrosilylation, the mechanism often follows a Chalk-Harrod type pathway, which includes the oxidative addition of the hydrosilane to the metal center, followed by migratory insertion of the alkyne into the metal-hydride bond, and finally reductive elimination to release the vinylsilane product. mdpi.comscispace.com DFT studies have been used to investigate the activation of hydrosilanes in the presence of rhodium catalysts, suggesting that it can proceed via a classical Si-H oxidative addition. rsc.org The activation energy for this step can depend on the nature of the substituent in the alkynyl group. mdpi.com

Hydrocarbonylation Reactions

Hydrocarbonylation reactions involve the addition of a carbonylation reagent (such as CO and a protic nucleophile like water, alcohols, or carboxylic acids) to an unsaturated substrate like an alkyne. These reactions are valuable for synthesizing carbonyl compounds. libretexts.orgthieme-connect.de

Catalytic Addition of Carboxylic Acids to Alkynes

The catalytic addition of carboxylic acids to alkynes, also known as hydro-oxycarbonylation or hydrocarboxylation, is a straightforward and atom-economical method for synthesizing enol esters. uniovi.escore.ac.ukmdpi.commdpi.com This reaction involves the formal addition of a carboxylic acid across the carbon-carbon triple bond of the alkyne. uniovi.esmdpi.com While extensively studied for terminal alkynes, efficient protocols for the hydro-oxycarbonylation of internal alkynes like this compound have been developed more recently. uniovi.escore.ac.uk

Ruthenium and Gold Catalysis

Ruthenium and gold complexes are among the most widely used catalysts for the addition of carboxylic acids to alkynes. uniovi.escore.ac.ukmdpi.commdpi.commdpi.com

Ruthenium-based catalysts have been explored for the hydro-oxycarbonylation of internal alkynes. Some ruthenium complexes, such as cis,cis,trans-[Ru(κ1-O2CPh)2(CO)2{P(4-C6H4CF3}2] in combination with B(C6F5)3, have shown effectiveness in the hydro-oxycarbonylation of internal alkynes, yielding trisubstituted enol esters with complete (E)-configuration, although the regioselectivity with unsymmetrically substituted alkynes like this compound can be low. uniovi.es Other ruthenium-carbene complexes have also been used for the addition of carboxylic acids to this compound, resulting in enol esters but often as mixtures of isomers. core.ac.uk

Gold catalysis has also proven highly effective for the addition of carboxylic acids to alkynes. mdpi.comscribd.comresearchgate.net Gold(I) complexes, often in combination with silver salts, catalyze the hydroacyloxylation of alkynes. mdpi.comscribd.com For internal alkynes, gold(I) catalysts can lead to the formation of enol esters. mdpi.com Some gold(I) catalysts, such as dinuclear hydroxo-bridged NHC complexes, have demonstrated high efficiency and complete (Z) stereoselectivity in the hydrocarboxylation of internal alkynes under solvent-free conditions. mdpi.com The choice of counterion in gold(I) catalytic systems can influence the outcome, with different silver salts (e.g., AgPF6 vs AgOTf) leading to different isomeric products or subsequent isomerization. mdpi.comscribd.com

Formation of Enol Esters

The primary products of the catalytic addition of carboxylic acids to alkynes are enol esters. uniovi.escore.ac.ukmdpi.commdpi.com These compounds are versatile intermediates in organic synthesis, serving as monomers for polymerization, mild acylating agents, and substrates in various reactions like asymmetric hydrogenation and cross-coupling. uniovi.escore.ac.ukmdpi.com The regioselectivity and stereoselectivity of the addition determine the specific structure of the resulting enol ester. uniovi.escore.ac.uk For unsymmetrical internal alkynes like this compound, the formation of different regioisomeric enol esters is possible depending on which carbon of the triple bond the carboxylic acid adds to. uniovi.escore.ac.uk

Hydration to Ketones (e.g., 2-Hexanone with Strong Acids)

Alkynes, including this compound, undergo hydration reactions, analogous to alkenes, to produce carbonyl compounds. chemistrysteps.comjove.com Under acidic conditions, typically with strong acids like sulfuric acid, and often facilitated by a mercuric salt catalyst such as mercuric sulfate (HgSO₄), this compound can be hydrated. chemistrysteps.comjove.comlibretexts.orglibretexts.org The hydration of internal alkynes like this compound is generally not regioselective, meaning the water molecule can add across the triple bond in two different orientations if the alkyne is unsymmetrical (R-C≡C-R', where R ≠ R'). chemistrysteps.comjove.comlibretexts.org However, this compound is a symmetrical internal alkyne (CH₃-C≡C-CH₂CH₃), where the triple bond is located between the second and third carbon atoms. Acid-catalyzed hydration of this compound primarily yields 2-Hexanone. wikipedia.org

The mechanism of acid-catalyzed hydration of alkynes typically involves the addition of a proton to one carbon of the triple bond, generating a vinylic carbocation. chemistrysteps.comlibretexts.org This carbocation is then attacked by water. chemistrysteps.comlibretexts.org The resulting intermediate, an enol, is unstable and rapidly undergoes keto-enol tautomerization to form the more stable ketone product. chemistrysteps.comjove.comlibretexts.orglibretexts.org In the case of this compound, the initial enol formed tautomerizes to 2-Hexanone. wikipedia.org While 2-Hexanone is the primary product, competing side reactions such as polymerization and charring can occur when using concentrated sulfuric acid. wikipedia.org

Table 1: Hydration of this compound

| Reactant | Reagents/Conditions | Primary Product | Side Reactions |

| This compound | Concentrated H₂SO₄ | 2-Hexanone | Polymerization, Charring |

| This compound | H₂O, H₂SO₄, HgSO₄ (Catalyst) | 2-Hexanone |

Polymerization of this compound

Under thermal or catalytic conditions, this compound can undergo polymerization to form linear oligomers and polymers. wikipedia.org This property is of interest in materials science for the creation of new polymeric materials.

Formation of Linear Oligomers and Polymers

The polymerization of alkynes like this compound typically results in the formation of conjugated polyene chains. The triple bond is converted into a series of alternating double bonds along the polymer backbone. amanote.com This process can lead to the formation of both short chains (oligomers) and longer chains (polymers). wikipedia.org

Catalysts for Polymerization (e.g., Molybdenum Pentachloride, Tetraphenyl Tin)

The polymerization of this compound can be accelerated by the presence of specific catalysts. wikipedia.org Notably, a combination of molybdenum pentachloride (MoCl₅) and tetraphenyl tin (SnPh₄) has been reported to be effective. wikipedia.orgepa.gov An equimolar mixture of MoCl₅ and SnPh₄ in toluene has been shown to yield poly(this compound) with a high molecular weight (M̄w > 1 × 10⁶) in nearly quantitative yield. epa.gov Similarly, a mixture of tungsten hexachloride (WCl₆) and SnPh₄ also catalyzes the polymerization of this compound, albeit resulting in a polymer with a lower molecular weight (M̄w ~ 2 × 10⁵). epa.gov Interestingly, MoCl₅ or WCl₆ alone were found to be ineffective as catalysts for this compound polymerization. epa.gov The mechanism often involves the coordination of the alkyne monomer to the metal center of the catalyst, initiating chain growth.

Table 2: Catalysts for this compound Polymerization

| Catalyst System | Solvent | Observed Molecular Weight (M̄w) | Yield |

| MoCl₅ + SnPh₄ (equimolar) | Toluene | > 1 × 10⁶ | Nearly quantitative |

| WCl₆ + SnPh₄ | Toluene | ~ 2 × 10⁵ | |

| MoCl₅ alone | Ineffective | ||

| WCl₆ alone | Ineffective |

Ineffectiveness of Ziegler-Natta Catalysts due to Steric Hindrance

Traditional Ziegler-Natta catalysts, commonly used for olefin polymerization, are generally ineffective for the polymerization of internal alkynes such as this compound. wikipedia.org This ineffectiveness is attributed to the steric hindrance posed by the substituents directly attached to the triple bond. wikipedia.org The bulky groups around the internal triple bond hinder the coordination and insertion of the monomer into the growing polymer chain at the catalyst's active site, which is a key step in the Ziegler-Natta mechanism. tue.nlmdpi.com

Kinetic and Mechanistic Aspects of Alkyne Polymerization

The polymerization of alkynes can proceed through various mechanisms, often involving transition metal catalysts. Coordination polymerization is a common pathway where the alkyne coordinates to a metal center, followed by insertion into a metal-carbon bond, leading to chain propagation. The specific kinetics and mechanism are highly dependent on the catalyst system employed. For instance, some metal-catalyzed alkyne polymerizations are considered to occur via a metathesis-like mechanism.

Controlled Radical Polymerization (CRP) relevance to Alkyne-derived polymers

While the direct polymerization of internal alkynes like this compound often involves transition metal catalysts and coordination mechanisms, the field of controlled polymerization, including Controlled Radical Polymerization (CRP) techniques, is relevant to the synthesis of polymers containing alkyne units or derived from alkyne-like monomers. Recent research has explored using controlled radical ring-opening polymerization (RROP) of vinylidenecyclopropanes, which can act as stable homologues of butatrienes, to synthesize alkyne-based polymers with controlled structures. researchgate.netacs.orgnih.govchemistryviews.org These methods, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and photoinduced-electron-transfer atom-transfer radical polymerization (PET-ATRP), allow for better control over molecular weight and polymer architecture, which can be challenging in traditional alkyne polymerizations. acs.orgchemistryviews.org Although these examples may not directly involve this compound as the monomer, they demonstrate the application of CRP concepts to create polymers with alkyne functionalities or alkyne-like backbones, highlighting the broader relevance of controlled polymerization techniques in accessing well-defined alkyne-derived polymeric materials. researchgate.netacs.orgnih.govchemistryviews.orgsigmaaldrich.com

Cycloaddition Reactions (e.g., [2+2+2] Cycloaddition)

Cycloaddition reactions involving alkynes are powerful tools for constructing cyclic and polycyclic compounds. The [2+2+2] cycloaddition, in particular, allows for the combination of three alkyne units (or equivalents) to form a six-membered ring, often a benzene derivative.

Transition metals play a crucial role in catalyzing the cycloaddition of alkynes like this compound. These catalysts can coordinate to the alkyne triple bonds, bringing the reacting partners into proximity and facilitating the concerted or stepwise formation of new carbon-carbon bonds. Catalysts based on cobalt, rhodium, iridium, nickel, and titanium have been employed in alkyne cycloadditions. americanelements.comwikipedia.orgamericanelements.comnih.govnih.govnih.govamericanelements.comfishersci.comwikipedia.orgnih.govnih.gov

The mechanism of transition-metal-catalyzed [2+2+2] cycloaddition can vary depending on the metal and the reaction conditions. Common pathways involve the formation of metallacycles as intermediates. The selectivity of these reactions, such as the formation of specific regioisomers or stereoisomers, is influenced by the choice of catalyst, ligands, substituents on the alkynes, and reaction parameters like temperature and solvent.

Transition-Metal-Catalyzed Cycloadditions

Organometallic Chemistry of this compound

This compound's triple bond allows it to act as a ligand, coordinating to metal centers and influencing their reactivity. This forms the basis of its role in organometallic chemistry.

Alkynes can bind to metal atoms through their pi electrons. This compound can serve as a ligand, donating electron density to a metal center. For instance, this compound is known to act as a ligand on gold atoms. wikipedia.org This coordination can activate the alkyne for further reactions or stabilize the metal complex.

Organolanthanide complexes can catalyze the dimerization of alkynes. While specific detailed research findings on this compound dimerization catalyzed by organolanthanides were not extensively detailed in the search results, organolanthanides are known to activate alkynes for various transformations, including cyclization and oligomerization reactions.

Ruthenium catalysts are effective in various transformations involving alkynes, including carbon-heteroatom bond formation. Ruthenium-catalyzed reactions can involve the addition of heteroatom nucleophiles (such as oxygen, nitrogen, or sulfur) across the alkyne triple bond, or they can facilitate cyclization reactions that form heterocycles. Ruthenium-catalyzed processes have been explored for the synthesis of various organic molecules incorporating heteroatoms. americanelements.comfishersci.noamericanelements.comwikipedia.orgereztech.com

Spectroscopic Characterization of 2-hexyne and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the different magnetic environments of atomic nuclei within the molecule. For 2-hexyne, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are highly informative.

Proton NMR (¹H-NMR)

¹H-NMR spectroscopy provides detailed information about the hydrogen atoms in this compound. The chemical shifts (δ) of the protons are influenced by their electronic environment, which is affected by the presence of the triple bond and adjacent alkyl groups. The spectrum of this compound typically shows distinct signals corresponding to the different sets of chemically equivalent protons.

Based on typical alkyne and alkane chemical shift ranges, and specific data for this compound, the following proton environments and approximate chemical shifts can be expected:

The methyl group protons (CH₃) at the end of the chain (C6) are typically found in the aliphatic region.

The methylene protons (CH₂) adjacent to the terminal methyl group (C5) will also appear in the aliphatic region, likely slightly deshielded compared to the terminal methyl.

The methylene protons (CH₂) adjacent to the triple bond (C4) are expected to be more deshielded due to their proximity to the alkyne functionality.

The methyl group protons (CH₃) directly attached to the triple bond (C1) are characteristic of internal alkynes and typically resonate in a slightly more shielded region compared to vinylic or allylic protons, but distinct from typical aliphatic methyls.

Reported ¹H NMR data for this compound in CDCl₃ at 399.65 MHz show signals at approximately 2.097 ppm, 1.781 ppm, 1.495 ppm, and 0.967 ppm. chemicalbook.com Another measurement at 89.56 MHz in CDCl₃ shows shifts at approximately 2.083 ppm, 1.778 ppm, 1.50 ppm, and 0.97 ppm. chemicalbook.com These shifts correspond to the different proton environments in the molecule. The signal around 2.1 ppm is characteristic of protons on a carbon adjacent to a triple bond (propargylic protons). chemicalbook.comoregonstate.edu The signals between 1.4 ppm and 1.8 ppm correspond to the methylene protons further down the alkyl chain, while the signal around 0.9-1.0 ppm is typical for a terminal methyl group. chemicalbook.comoregonstate.edu

Table 1: ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Assignment (Proton Environment) | Approximate Chemical Shift (δ, ppm) |

| CH₃ (C1) | ~1.0 |

| CH₂ (C4) | ~2.1 |

| CH₂ (C5) | ~1.5 - 1.8 |

| CH₃ (C6) | ~0.9 - 1.0 |

Note: Specific chemical shifts can vary slightly depending on the solvent and field strength of the NMR spectrometer.

Carbon-13 NMR (¹³C-NMR)

¹³C-NMR spectroscopy provides information about the carbon skeleton of this compound. Each chemically distinct carbon atom in the molecule will give rise to a separate signal. The chemical shifts of carbon atoms are particularly sensitive to hybridization and the presence of electronegative atoms or functional groups.

For this compound, the most distinctive signals in the ¹³C-NMR spectrum are those corresponding to the sp-hybridized carbon atoms of the triple bond. These carbons typically resonate in the range of 70-90 ppm. libretexts.org The chemical shifts of the sp³-hybridized carbons in the alkyl chain will appear in the typical aliphatic region (0-50 ppm). libretexts.org

The four unique carbon environments in this compound (C1, C2, C3, C4, C5, C6, where C2 and C3 are the triple bond carbons) will produce four distinct signals in the ¹³C-NMR spectrum. The carbons directly involved in the triple bond (C2 and C3) will be significantly deshielded compared to the aliphatic carbons.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Assignment (Carbon Environment) | Expected Chemical Shift Range (δ, ppm) |

| CH₃ (C1) | 0-30 |

| C≡C (C2, C3) | 70-90 |

| CH₂ (C4) | 0-50 |

| CH₂ (C5) | 0-50 |

| CH₃ (C6) | 0-30 |

Detailed ¹³C NMR data for this compound is available and would show specific shifts within these ranges for each unique carbon. chemicalbook.com

Advanced NMR Techniques for Structural Elucidation

While 1D ¹H and ¹³C NMR provide fundamental structural information, advanced NMR techniques can offer further insights into the connectivity and spatial arrangement of atoms in this compound and its derivatives. Techniques such as:

Correlation Spectroscopy (COSY): Reveals correlations between coupled protons, helping to establish connectivity within the molecule's proton network.

Heteronuclear Single Quantum Coherence (HSQC): Shows correlations between protons and the carbons to which they are directly attached (¹J CH coupling), allowing for the assignment of proton signals to their corresponding carbons.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons that are separated by two or three bonds (²J CH and ³J CH couplings), providing information about longer-range connectivity.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, regardless of whether they are coupled, which can be useful for determining molecular conformation.

These 2D NMR methods, along with others, are valuable for the unambiguous assignment of signals and detailed structural characterization, particularly for more complex alkyne derivatives or in mixtures. researchgate.netipb.pt

Infrared (IR) Spectroscopy

IR spectroscopy is a technique that probes the vibrational modes of a molecule. Specific functional groups within a molecule absorb infrared radiation at characteristic frequencies, providing a molecular fingerprint. For alkynes like this compound, the most important absorption bands are associated with the carbon-carbon triple bond stretch and the C-H stretches of any terminal alkyne protons (though this compound is an internal alkyne and lacks a terminal alkyne C-H).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a common method for obtaining IR spectra. For this compound, the key vibrational mode is the stretching vibration of the C≡C triple bond. This absorption typically appears in the range of 2100-2260 cm⁻¹. vaia.com The intensity of this band can be weak or even absent in perfectly symmetrical internal alkynes due to the lack of a significant change in dipole moment during the vibration. However, in this compound, the asymmetry introduced by the different alkyl groups on either side of the triple bond results in a dipole moment change, making the C≡C stretch observable, albeit often weak. vaia.comchegg.com

Other expected absorption bands in the FTIR spectrum of this compound include C-H stretching vibrations in the alkyl groups (around 2850-2960 cm⁻¹) and C-C stretching and C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹). nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group/Vibration | Approximate Wavenumber (cm⁻¹) | Intensity |

| C≡C Stretch | 2100-2260 | Weak |

| Alkane C-H Stretch | 2850-2960 | Strong |

| Alkane C-H Bends | Below 1500 | Variable |

Specific peak positions and intensities can vary depending on the phase of the sample and the instrument. nist.gov The presence of a band around 2100 cm⁻¹ can help distinguish this compound from its isomers like 1-hexyne (which shows a strong C-H stretch around 3300 cm⁻¹ and a C≡C stretch) and 3-hexyne (which, being symmetrical, has a very weak or absent C≡C stretch in the IR). vaia.comchegg.com

Reflection-Absorption Infrared Spectroscopy (RAIRS) for Surface Studies

RAIRS is a surface-sensitive IR technique often used to study molecules adsorbed on metal surfaces under ultra-high vacuum conditions. It is particularly useful for investigating the bonding and decomposition of organic molecules on catalytic surfaces. RAIRS studies involving this compound have been conducted to understand its interaction with metal surfaces like Ru(001). cienciavitae.ptroyalsocietypublishing.orgacs.orgresearchgate.net

These studies utilize RAIRS to identify the vibrational modes of this compound when adsorbed on the surface and to monitor changes in its structure as it undergoes reactions, such as decomposition. By analyzing the shifts and appearance of IR bands, researchers can gain insights into how this compound bonds to the surface and the intermediates formed during catalytic processes. For instance, RAIRS has been used to study the decomposition of this compound on a clean Ru(001) surface, providing evidence for different decomposition pathways and the formation of surface species like ethylidyne and methylidyne. cienciavitae.ptroyalsocietypublishing.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. This method is particularly useful for studying compounds containing chromophores, which are functional groups that absorb UV-Vis light. The absorption of UV-Vis light by a molecule involves the excitation of electrons from lower energy orbitals to higher energy orbitals, typically π to π* or n to π* transitions. msu.edu The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic properties that can provide information about the electronic structure and conjugation within a molecule. msu.eduutoronto.caupi.edu

For simple alkynes like 1-hexyne, the π to π* transition typically occurs in the UV region, with absorption maxima at relatively low wavelengths. For instance, 1-hexyne shows a π to π* absorption at 180 nm with a molar absorptivity (ε) of 10,000 in hexane. msu.edu While specific UV-Vis data for this compound itself is not extensively detailed in the provided search results, the presence of the alkyne functional group suggests it would exhibit absorption in the UV region due to the π system of the triple bond.

Studies on other organic compounds containing alkyne or conjugated systems provide context for interpreting potential UV-Vis behavior of this compound derivatives. For example, conjugated systems generally show bathochromic (red) shifts to longer wavelengths and hyperchromic (increase in intensity) shifts in their UV-Vis spectra as the extent of conjugation increases. utoronto.ca The appearance of multiple absorption peaks or shoulders is common for highly conjugated systems and can be solvent-dependent, reflecting different conformations and electronic transitions. msu.eduutoronto.ca

Research on various derivatives, though not specifically this compound derivatives, illustrates the application of UV-Vis spectroscopy in characterizing electronic states and conjugation. For instance, UV-Vis spectroscopy was used to investigate the electronic states of tetrasubstituted cationic porphyrin derivatives, revealing the presence of numerous electronic states and solvent dependence of the Soret band. nih.govresearchgate.net Similarly, UV-Vis absorption data was used to characterize novel truxene-based dipyrromethanes, showing distinct absorption bands depending on the substitution pattern. beilstein-journals.org

While direct UV-Vis spectra for this compound or its simple derivatives like chloro-2-hexyne were not found, the principles of UV-Vis spectroscopy applied to other alkynes and conjugated systems indicate its potential utility in characterizing the electronic properties of this compound and its functionalized forms.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions in a sample, providing information about the molecular weight and fragmentation pattern of a compound. pressbooks.pub Electron Ionization (EI) is a common ionization method in MS, where high-energy electrons cause molecules to lose an electron, forming a molecular ion (M•+). pressbooks.publibretexts.org The molecular ion can then fragment into smaller ions and neutral radicals, producing a characteristic fragmentation pattern that serves as a "molecular fingerprint". pressbooks.publibretexts.org

Mass spectrometry can easily distinguish between isomers with different molecular weights, such as hexane (MW = 86), 1-hexene (MW = 84), and 1-hexyne (MW = 82). pressbooks.pub The NIST WebBook provides mass spectral data for this compound, indicating a molecular weight of 82.1436 g/mol . nist.gov The GC-MS data for this compound lists a total of 37 peaks, with the top peak at m/z 67 and the second highest at m/z 82. nih.gov Another source also shows the MS spectrum of this compound (CAS 764-35-2). chemicalbook.com

Fragmentation patterns in mass spectrometry are influenced by the structure of the molecule. For hydrocarbons, fragmentation often occurs through the cleavage of carbon-carbon bonds, leading to a series of fragment ions. libretexts.org The stability of the resulting carbocations influences the abundance of different fragment ions. libretexts.org For example, the mass spectrum of hexane shows fragment ions at various m/z values corresponding to the loss of different alkyl radicals. libretexts.org

While detailed fragmentation mechanisms for this compound are not explicitly provided in the search results, the presence of the triple bond would influence its fragmentation pathways compared to alkanes or alkenes. Studies on the fragmentation of other functionalized compounds, such as ketones, highlight common fragmentation processes like alpha-cleavage and McLafferty rearrangement, which result in characteristic ions. libretexts.orgjove.commsu.edu

For derivatives of this compound, such as 6-chloro-2-hexyne (C₆H₉Cl), mass spectrometry is also a key characterization technique. The GC-MS data for 6-chloro-2-hexyne shows a molecular formula of C₆H₉Cl and a molecular weight of 116.59 g/mol . nih.gov The top peak in its GC-MS spectrum is at m/z 81, and the second highest is at m/z 54. nih.gov The fragmentation pattern of 6-chloro-2-hexyne would be influenced by both the alkyne and the chlorine atom.

Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a standard technique for identifying and characterizing this compound and its derivatives based on their molecular ions and unique fragmentation patterns. nih.govchemicalbook.comnih.gov

Here is a table summarizing some mass spectral data for this compound and 6-Chloro-2-hexyne:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Top MS Peak (m/z) | Second Highest MS Peak (m/z) |

| This compound | C₆H₁₀ | 82.1436 nist.gov | 67 nih.gov | 82 nih.gov |

| 6-Chloro-2-hexyne | C₆H₉Cl | 116.59 nih.gov | 81 nih.gov | 54 nih.gov |

X-ray Diffraction (XRD) for Solid-State Structure

X-ray Diffraction (XRD) is a technique used to determine the arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, the three-dimensional structure of the molecule in the solid state can be determined. XRD provides precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. iucr.orgresearchgate.netsibran.ru

While this compound is a liquid at room temperature with a melting point of -88 °C wikipedia.org, making single-crystal XRD challenging under typical conditions, XRD is a crucial technique for characterizing solid derivatives or complexes involving this compound or similar alkyne ligands.

Studies on various crystalline compounds, including metal complexes and organic derivatives, demonstrate the power of XRD in confirming molecular structures and understanding solid-state packing. For instance, the crystal structure of nickel(0) η²-cyclohexyne complexes has been determined by XRD, providing details about the coordination geometry around the nickel atom and the coordinated alkyne bond length. acs.org

XRD has also been utilized to characterize the solid-state structures of diorganotin (IV) complexes of amino-1-cyclopentene-1-carbodithioates, revealing the coordination geometry around the tin atom and the presence of hydrogen bonding contacts. researchgate.net In another study, XRD confirmed the structures of new 2-methyl-4-styrylquinoline derivatives, showing how molecules are arranged in the crystal lattice through hydrogen bonds and π-π stacking interactions. iucr.org

Computational Studies and Theoretical Insights

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are powerful tools for investigating the electronic structure and properties of molecules. These methods aim to solve the electronic Schrödinger equation to obtain the wavefunction and energy of a molecular system.

Electronic State Analysis

Electronic state analysis involves studying the distribution of electrons within a molecule and the energies of its various electronic states, including the ground state and excited states. This analysis provides crucial information about molecular orbitals, charge distribution, and spectroscopic properties. Quantum chemical methods can be used to calculate properties such as ionization potentials, electron affinities, and electronic excitation energies, which are related to a molecule's reactivity and interaction with light. Analysis of frontier molecular orbitals (HOMO and LUMO) can provide insights into potential reaction sites and reactivity trends acs.org.

Geometry Optimization and Energetics

Geometry optimization is a fundamental quantum chemical calculation that aims to find the lowest energy arrangement of atoms in a molecule, known as the equilibrium geometry or energy minimum on the potential energy surface (PES) gitlab.iomuni.cztau.ac.il. By calculating the forces on each atom and iteratively adjusting their positions, computational methods can determine the most stable molecular structure. Energetics involves calculating the relative energies of different conformers or isomers, as well as reaction energies and activation barriers rsc.orgmuni.cztau.ac.ilresearchgate.net. These calculations help to understand the stability of different structures and the energy changes involved in chemical processes. For conformationally flexible molecules, exploring the PES to find all relevant energy minima is important rsc.org.

Transition State Analysis in Reaction Mechanisms

Transition state analysis is a key application of quantum chemistry in studying reaction mechanisms egrassbcollege.ac.ingitlab.iopearson.comlibretexts.orgopenstax.org. A transition state is a high-energy, unstable molecular configuration that represents the point of maximum energy along the lowest energy pathway connecting reactants to products pearson.comlibretexts.orgopenstax.org. By locating and characterizing transition states, computational methods can determine activation energies, which are crucial for understanding reaction rates. Analyzing the structure and vibrational frequencies of a transition state confirms its identity and provides insights into the bond breaking and formation processes occurring during the reaction gitlab.io. Studies on alkyne reactions, such as hydrosilylation or cross-metathesis, often involve identifying and characterizing transition states using computational methods to elucidate the reaction pathway and understand selectivity rsc.orgnih.govrsc.org.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure of a many-electron system based on its electron density egrassbcollege.ac.intau.ac.ilresearchgate.netacs.org. DFT offers a good balance between computational cost and accuracy, making it suitable for studying larger molecules and more complex systems compared to some other high-level ab initio methods.

DFT for Structural and Electronic Properties

DFT is extensively used to determine the structural and electronic properties of molecules. This includes optimizing molecular geometries, calculating bond lengths, bond angles, and dihedral angles rsc.orggitlab.ioresearchgate.net. DFT calculations can also provide insights into electronic properties such as charge distribution, dipole moments, and molecular orbitals rsc.orgaps.orgresearchgate.netacs.orgrsc.org. For example, DFT has been applied to study the structural and electronic properties of various organic molecules and clusters rsc.orgaps.orgacs.org. In the context of alkyne complexes, relativistic DFT calculations have been used to understand how ligand electronic properties influence charge accumulation on the alkyne and its interaction with counterions rsc.org.

DFT in Mechanistic Investigations

DFT is a powerful tool for investigating reaction mechanisms by calculating the energies of reactants, intermediates, transition states, and products egrassbcollege.ac.innist.gov. This allows for the construction of potential energy profiles and the determination of activation barriers and reaction pathways rsc.orgnih.govrsc.orgresearchgate.netchemrxiv.orgrsc.org. DFT studies have been employed to understand the mechanisms of various reactions involving alkynes, such as transition metal-catalyzed transformations and other organic reactions rsc.orgnih.govrsc.orgresearchgate.netchemrxiv.orgrsc.org. For instance, DFT calculations have been used to support proposed mechanisms for nitrile-alkyne cross-metathesis and alkyne diboration reactions nih.govrsc.org. Mechanistic investigations using DFT can help explain experimental observations, predict reaction outcomes, and guide the design of new catalysts or reaction conditions rsc.org.

Data Table: Examples of Computational Studies on Alkynes and Related Reactions